molecular formula C21H25N5O2 B4975052 1-ethyl-4-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}piperazine

1-ethyl-4-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}piperazine

Numéro de catalogue B4975052
Poids moléculaire: 379.5 g/mol
Clé InChI: ORXDCIAJYVQPED-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-ethyl-4-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}piperazine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as EPP, and it has been synthesized using various methods. EPP has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Mécanisme D'action

The mechanism of action of EPP is not fully understood, but it is believed to involve the inhibition of the dopamine transporter. This leads to an increase in dopamine levels in the brain, which may contribute to the antipsychotic-like effects of EPP.
Biochemical and Physiological Effects:
EPP has been found to exhibit various biochemical and physiological effects, including the inhibition of the dopamine transporter, which may contribute to its antipsychotic-like effects. EPP has also been found to exhibit anxiolytic-like effects in animal models, suggesting that it may have potential applications in the treatment of anxiety disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using EPP in lab experiments is that it has been extensively studied and characterized, making it a reliable tool for scientific research. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments involving EPP.

Orientations Futures

There are several future directions for research on EPP. One direction is to further investigate its mechanism of action, which may provide insights into its potential therapeutic applications. Another direction is to explore its potential applications in the treatment of anxiety disorders and other psychiatric conditions. Additionally, further research is needed to determine the safety and efficacy of EPP in humans, which may pave the way for the development of new antipsychotic drugs.

Méthodes De Synthèse

EPP can be synthesized using various methods, including the reaction of 1-ethylpiperazine with 2-chloropyridine, followed by the reaction of the resulting compound with 3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-amine. Another method involves the reaction of 1-ethylpiperazine with 2-bromo-5-(3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl)pyridine.

Applications De Recherche Scientifique

EPP has been widely studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, including the inhibition of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. EPP has also been found to exhibit antipsychotic-like effects in animal models, making it a promising candidate for the development of new antipsychotic drugs.

Propriétés

IUPAC Name

5-[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-3-25-10-12-26(13-11-25)20-9-6-17(15-22-20)21-23-19(24-28-21)14-16-4-7-18(27-2)8-5-16/h4-9,15H,3,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXDCIAJYVQPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC=C(C=C2)C3=NC(=NO3)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}piperazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.